molecular formula C9H10N2O5 B1595212 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid CAS No. 55687-28-0

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Cat. No. B1595212
CAS RN: 55687-28-0
M. Wt: 226.19 g/mol
InChI Key: NHOXKJDHAFQDMF-UHFFFAOYSA-N
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Description

“2-((4-Methoxy-2-nitrophenyl)amino)acetic acid” is a chemical compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO5/c1-15-7-3-2-6 (4-9 (11)12)8 (5-7)10 (13)14/h2-3,5H,4H2,1H3, (H,11,12) . This indicates that the compound contains a methoxy group (-OCH3), a nitro group (-NO2), and an amino group (-NH2) attached to a phenyl ring, along with an acetic acid group (-CH2COOH).

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(4-methoxy-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-16-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOXKJDHAFQDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303537
Record name 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

CAS RN

55687-28-0
Record name 55687-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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